molecular formula C23H38N2O2 B14077257 N-(tert-Butyl)-3-oxo-4-aza-5alpha-androstane-17-carboxamide

N-(tert-Butyl)-3-oxo-4-aza-5alpha-androstane-17-carboxamide

Cat. No.: B14077257
M. Wt: 374.6 g/mol
InChI Key: ZOIUUCNFVDJSJK-USODZXNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a derivative of Finasteride, a well-known inhibitor of human prostate and skin steroid 5α-reductase . Dihydroproscar is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Dihydroproscar involves several steps, starting from the precursor Finasteride. The key steps include:

Industrial production methods for Dihydroproscar typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Dihydroproscar undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the carbamoyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihydroproscar has a wide range of applications in scientific research:

Mechanism of Action

Dihydroproscar exerts its effects by inhibiting the enzyme steroid 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in the development of male characteristics and certain medical conditions . By inhibiting this enzyme, Dihydroproscar reduces the levels of DHT, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Dihydroproscar is similar to other steroid 5α-reductase inhibitors like Finasteride and Dutasteride. it is unique in its specific chemical structure and the presence of the tert-butylcarbamoyl group, which may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include:

Dihydroproscar’s uniqueness lies in its specific molecular modifications, which may offer advantages in certain research and therapeutic contexts.

Properties

Molecular Formula

C23H38N2O2

Molecular Weight

374.6 g/mol

IUPAC Name

(9aR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17?,18?,22-,23+/m0/s1

InChI Key

ZOIUUCNFVDJSJK-USODZXNSSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4[C@@]3(CCC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C

Origin of Product

United States

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